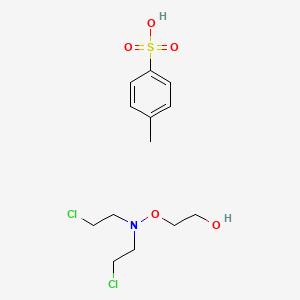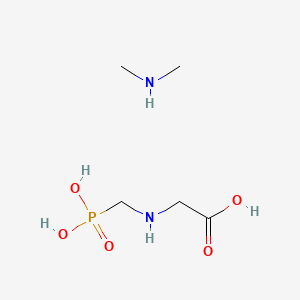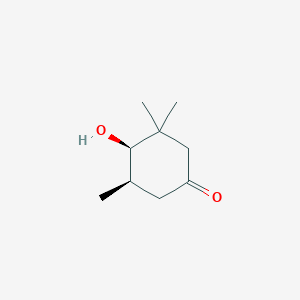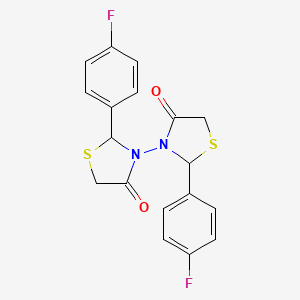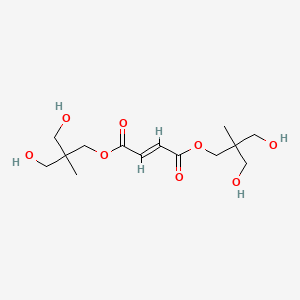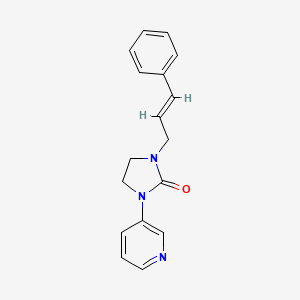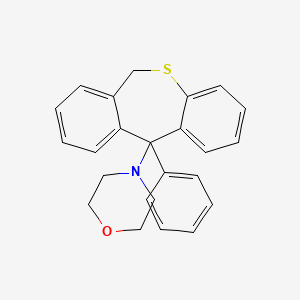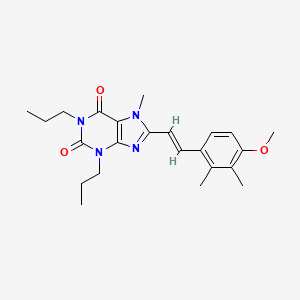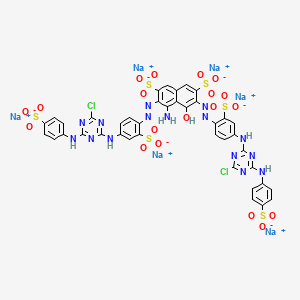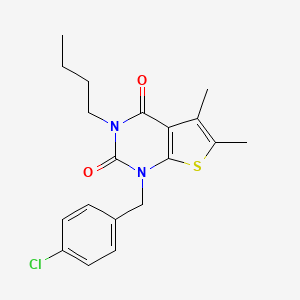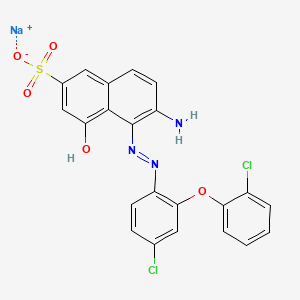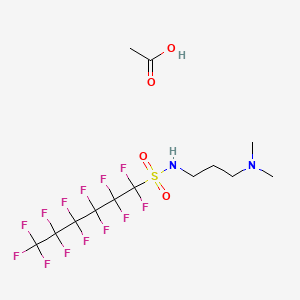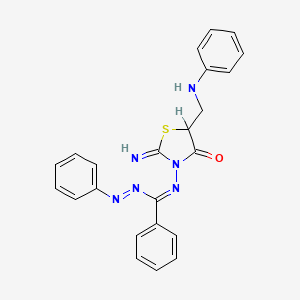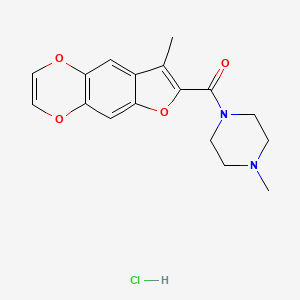
Piperazine, 4-methyl-1-((8-methylfuro(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Piperazine, 4-methyl-1-((8-methylfuro(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-, hydrochloride is a complex organic compound with a unique structure that includes a piperazine ring, a furobenzodioxin moiety, and a hydrochloride group. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the field of oncology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 4-methyl-1-((8-methylfuro(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-, hydrochloride typically involves multiple steps, starting with the preparation of the furobenzodioxin intermediate. This intermediate is then reacted with piperazine derivatives under controlled conditions to form the final product. Common reagents used in these reactions include carboxylic acid chlorides and bases such as sodium methoxide in butanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Piperazine, 4-methyl-1-((8-methylfuro(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
Piperazine, 4-methyl-1-((8-methylfuro(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study biological pathways and interactions.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Wirkmechanismus
The mechanism of action of Piperazine, 4-methyl-1-((8-methylfuro(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit key enzymes or receptors involved in cell proliferation, leading to its anti-cancer effects. Molecular docking studies have shown its binding orientations in the active sites of target proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperazine derivatives: These compounds share the piperazine ring structure but differ in their substituents.
Furobenzodioxin derivatives: These compounds contain the furobenzodioxin moiety but have different functional groups attached.
Uniqueness
Piperazine, 4-methyl-1-((8-methylfuro(2,3-g)-1,4-benzodioxin-7-yl)carbonyl)-, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as an anti-cancer agent sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
102517-09-9 |
|---|---|
Molekularformel |
C17H19ClN2O4 |
Molekulargewicht |
350.8 g/mol |
IUPAC-Name |
(8-methylfuro[2,3-g][1,4]benzodioxin-7-yl)-(4-methylpiperazin-1-yl)methanone;hydrochloride |
InChI |
InChI=1S/C17H18N2O4.ClH/c1-11-12-9-14-15(22-8-7-21-14)10-13(12)23-16(11)17(20)19-5-3-18(2)4-6-19;/h7-10H,3-6H2,1-2H3;1H |
InChI-Schlüssel |
DTJDYZKBCFLGFP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC2=CC3=C(C=C12)OC=CO3)C(=O)N4CCN(CC4)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



